molecular formula C12H14F3N B13668370 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13668370
M. Wt: 229.24 g/mol
InChI Key: AISJAMRZCDPPNJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate starting materials. One common method is the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents such as trifluoromethyl 1,3-diketones . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces fully saturated tetrahydroquinoline derivatives .

Scientific Research Applications

1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be compared with other fluorinated quinolines and tetrahydroquinolines:

The uniqueness of this compound lies in its combination of the tetrahydroquinoline core with the trifluoromethyl group, which imparts enhanced stability and biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-8-10(12(13,14)15)5-6-11(9)16/h5-6,8H,2-4,7H2,1H3

InChI Key

AISJAMRZCDPPNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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